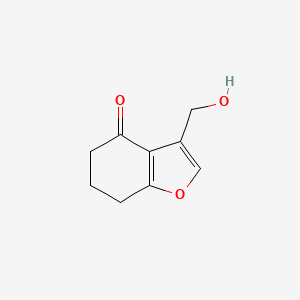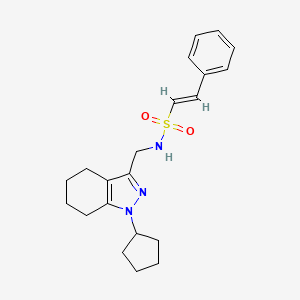![molecular formula C20H19N3O3 B2618569 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-77-2](/img/structure/B2618569.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of dihydrobenzo[cd]indole . Dihydrobenzo[cd]indole derivatives have been studied for their potential as TNF-α inhibitors . TNF-α plays a pivotal role in inflammatory response, and dysregulation can lead to a variety of pathological effects, including auto-inflammatory diseases .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, was synthesized and optimized in a study . The study involved screening a commercial compound library for analogs based on shape similarity, testing compounds for binding affinity, and designing new compounds based on docking analysis .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis and Applications
Heterocyclic compounds play a crucial role in medicinal chemistry, offering a wide range of applications due to their diverse biological activities. For instance, the design and synthesis of nonpeptide angiotensin II receptor antagonists, like the series of N-(biphenylylmethyl)imidazoles, demonstrate potent antihypertensive effects through oral administration, highlighting the importance of heterocyclic carboxamide derivatives in developing therapeutic agents (Carini et al., 1991).
Novel Drug Design and Synthesis
The exploration of novel non-nucleoside adenosine deaminase (ADA) inhibitors, such as 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide, showcases the application of structure-based drug design (SBDD) in identifying compounds with high potency and oral bioavailability. This approach enables the rational and effective derivation of structure-activity relationships (SAR) for therapeutic development (Terasaka et al., 2004).
Catalysis in Heterocyclic Compound Formation
The use of rhodium(III) catalysis in chemodivergent annulations between indoles and iodonium carbenes illustrates the synthesis of tricyclic and tetracyclic N-heterocycles, highlighting the versatility of metal-catalyzed reactions in constructing complex heterocyclic frameworks with significant synthetic utility (Nunewar et al., 2021).
Anticancer and Antimicrobial Applications
Compounds like 5-aroylindoles, which selectively inhibit histone deacetylase 6 (HDAC6), offer promising leads for Alzheimer's disease treatment, demonstrating the therapeutic potential of heterocyclic compounds in addressing neurodegenerative conditions (Lee et al., 2018). Moreover, microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their antimicrobial activity underline the importance of heterocyclic compounds in developing new antibacterial and antifungal agents (Raval et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The study on related compounds suggests that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs could be developed as potent TNF-α inhibitors . The most potent compound found in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-4-10-23-17-9-8-15(21-19(24)16-11-12(2)26-22-16)13-6-5-7-14(18(13)17)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESQBXCHSKGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=NOC(=C4)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2618488.png)
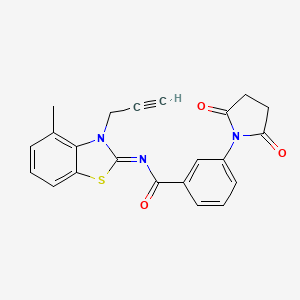
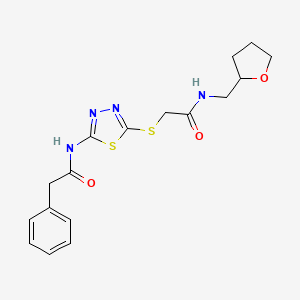


![N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2618498.png)
![Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2618500.png)
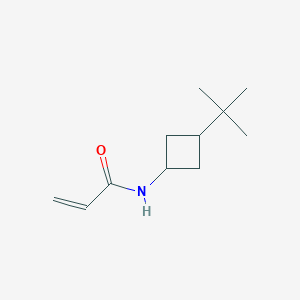

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)
